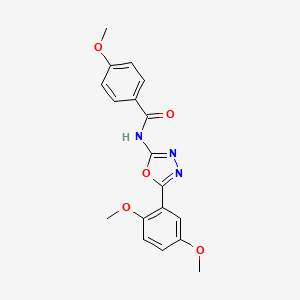

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

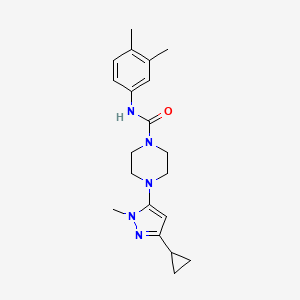

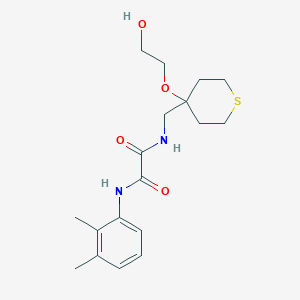

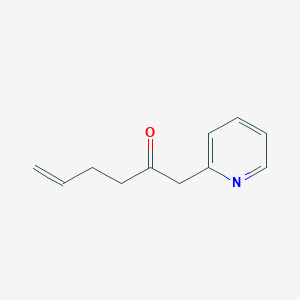

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, methoxy groups, and benzamide moiety would all contribute to its overall structure .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its molecular structure and the conditions under which it is stored or used. The oxadiazole ring, methoxy groups, and benzamide moiety could all potentially participate in chemical reactions .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

The synthesis and structural elucidation of oxadiazole derivatives, including methods similar to the synthesis of N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide, have been extensively studied. For instance, the reaction of N-phenylbenzamidine with O-acetylbenzeneoximoyl chloride demonstrated unexpected products, contributing to the understanding of reaction mechanisms in heterocyclic chemistry (Szczepankiewicz, Suwiński, & Karczmarzyk, 2004). Additionally, the modeling of intermolecular interactions and molecular structure optimizations, as conducted for N-3-hydroxyphenyl-4-methoxybenzamide, offers insights into the influence of such interactions on molecular geometries (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Antimicrobial Applications

Oxadiazole derivatives have been synthesized and evaluated for antimicrobial properties. A notable study synthesized a series of compounds incorporating the thiazole ring and evaluated them for antibacterial and antifungal activities. These derivatives showed promising therapeutic interventions against microbial diseases, highlighting the potential of oxadiazole derivatives in combating bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anticancer Research

The design, synthesis, and biological evaluation of oxadiazoline analogs, related to the structure of interest, have demonstrated potent antiproliferative activities against multiple cancer cell lines. These studies not only reveal the compounds' mechanism of action, involving microtubule disruption, but also identify promising lead candidates for further investigation in cancer therapy (Lee et al., 2010).

Materials Science Applications

Research into the orientational properties of 1,3,4-oxadiazoles in liquid-crystalline materials for potential applications in OLEDs demonstrates the versatility of oxadiazole derivatives. The study of electronic absorption and fluorescence spectra of such compounds in various solvents and liquid-crystalline materials suggests their applicability in advanced electronic and photonic devices (Wolarz, Chrzumnicka, Fischer, & Stumpe, 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could include further studies to determine its physical and chemical properties, potential uses, and safety profile. It could also involve the development of new synthesis methods or the exploration of its potential applications in various fields .

Eigenschaften

IUPAC Name |

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-23-12-6-4-11(5-7-12)16(22)19-18-21-20-17(26-18)14-10-13(24-2)8-9-15(14)25-3/h4-10H,1-3H3,(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJACTDKSMWJKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2395202.png)

![3-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2395203.png)

![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2395205.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2395206.png)

![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-morpholino-3-oxopropanenitrile](/img/structure/B2395212.png)

![4-[(4-Methylphenyl)sulfanyl]benzaldehyde](/img/structure/B2395215.png)

![ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate](/img/structure/B2395216.png)

![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2395225.png)